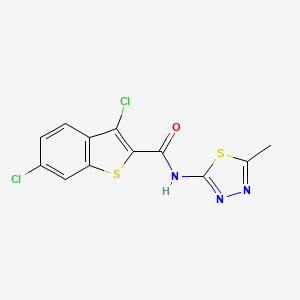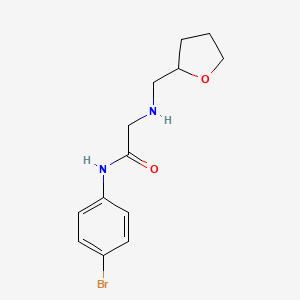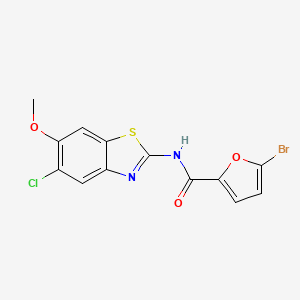![molecular formula C19H16BrClN2OS B4857053 N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4857053.png)
N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide
Overview
Description
N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in medical research. This compound is commonly referred to as BCTP and is used as a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). In
Scientific Research Applications
BCTP is primarily used in scientific research to study the role of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide in various physiological and pathological conditions. This compound is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of this compound has been implicated in several neurological disorders such as autism, Fragile X syndrome, schizophrenia, and addiction.
Mechanism of Action
BCTP acts as a selective antagonist of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide by binding to the receptor's allosteric site and preventing its activation by glutamate. This results in a decrease in the downstream signaling pathways that are associated with this compound activation.
Biochemical and Physiological Effects:
BCTP has been shown to modulate several physiological processes that are associated with this compound activation. These include synaptic plasticity, long-term potentiation, and long-term depression. BCTP has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential use as an anxiolytic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of using BCTP in lab experiments is its high selectivity for N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide. This allows researchers to specifically target this receptor and study its role in various physiological and pathological conditions. However, one of the limitations of using BCTP is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of BCTP. One of the areas of interest is the role of N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide in addiction and substance abuse. BCTP has been shown to reduce cocaine-seeking behavior in animal models, suggesting its potential use as a therapeutic agent for addiction. Another area of interest is the use of BCTP in the treatment of Fragile X syndrome, a genetic disorder that is characterized by intellectual disability and behavioral problems. BCTP has been shown to improve cognitive and behavioral deficits in animal models of Fragile X syndrome, suggesting its potential use as a therapeutic agent for this disorder.
properties
IUPAC Name |
N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2OS/c1-3-17(24)23(16-6-4-5-14(20)11-16)19-22-18(12(2)25-19)13-7-9-15(21)10-8-13/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXTZEBOUUOKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC(=CC=C1)Br)C2=NC(=C(S2)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856970.png)

![N,N-dimethyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}aniline](/img/structure/B4856982.png)

![2-[(2-chlorobenzyl)thio]-4-[4-(diethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4856986.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4856996.png)


![N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4857020.png)
![N-(4-ethoxybenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4857021.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4857027.png)
![4-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4857047.png)

![5-[4-(4-methoxyphenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4857058.png)